2'-Fluoro-6'-methoxy-4'-(trifluoromethyl)acetophenone
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Overview
Description
2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C10H8F4O2. It is a derivative of acetophenone, characterized by the presence of fluoro, methoxy, and trifluoromethyl groups on the aromatic ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the α-bromination of acetophenone derivatives, followed by substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of pyridine hydrobromide perbromide as the brominating agent, with acetic acid as the solvent at elevated temperatures (around 90°C) .
Industrial Production Methods
Industrial production methods for 2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone may involve large-scale bromination and substitution reactions, utilizing efficient and cost-effective reagents and conditions to achieve high yields and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Medicine: It may be involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone depends on its specific application. In general, the presence of fluoro, methoxy, and trifluoromethyl groups can influence the compound’s reactivity and interactions with molecular targets. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2’-Fluoro-6’-methoxyacetophenone
- 2’-Fluoro-4’-(trifluoromethyl)acetophenone
- 6’-Methoxy-4’-(trifluoromethyl)acetophenone
Uniqueness
2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone is unique due to the specific combination of fluoro, methoxy, and trifluoromethyl groups on the acetophenone core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
1-[2-fluoro-6-methoxy-4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-5(15)9-7(11)3-6(10(12,13)14)4-8(9)16-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUZZCDPYGZHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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